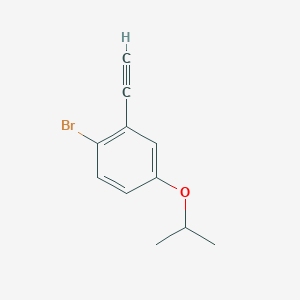

1-Bromo-2-ethynyl-4-isopropoxybenzene

Description

1-Bromo-2-ethynyl-4-isopropoxybenzene is an aromatic compound featuring a bromine atom at the 1-position, an ethynyl (sp-hybridized) group at the 2-position, and an isopropoxy substituent at the 4-position of the benzene ring. This structure confers unique reactivity, particularly in cross-coupling reactions (e.g., Sonogashira or Suzuki couplings), due to the ethynyl group’s ability to act as a terminal alkyne . The isopropoxy group introduces steric bulk and electron-donating effects, influencing regioselectivity and stability in synthetic pathways.

Properties

IUPAC Name |

1-bromo-2-ethynyl-4-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-4-9-7-10(13-8(2)3)5-6-11(9)12/h1,5-8H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHRBJCEDVRVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)Br)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-ethynyl-4-isopropoxybenzene can be synthesized through several methods, including:

Sonogashira Coupling Reaction: This method involves the coupling of a bromoarene with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Electrophilic Aromatic Substitution:

Industrial Production Methods

Industrial production of 1-Bromo-2-ethynyl-4-isopropoxybenzene may involve large-scale Sonogashira coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethynyl-4-isopropoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkanes.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Copper Co-catalysts: Used in Sonogashira coupling reactions.

Oxidizing Agents: Used for oxidation reactions.

Reducing Agents: Used for reduction reactions.

Major Products

Substituted Benzene Derivatives: Formed through substitution reactions.

Carbonyl Compounds: Formed through oxidation reactions.

Alkanes: Formed through reduction reactions.

Scientific Research Applications

1-Bromo-2-ethynyl-4-isopropoxybenzene is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Material Science: In the development of new materials with unique properties.

Pharmaceutical Research: As a building block in the synthesis of potential drug candidates.

Chemical Biology: In the study of biological processes and the development of chemical probes.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethynyl-4-isopropoxybenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can undergo substitution reactions, while the ethynyl group can participate in coupling reactions. These reactions allow the compound to interact with various molecular targets and pathways, facilitating the synthesis of more complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromo-4-{1-[(1-(4-methoxyphenyl)prop-2-yn-1-yl)oxy]ethyl}benzene (2f)

- Molecular Formula : C₁₈H₁₇BrO₂

- Key Features : Contains a methoxy group (electron-donating) and a propynyl ether linkage.

- Synthesis: Prepared via acid-catalyzed coupling of 1-(4-methoxyphenyl)prop-2-yn-1-ol and 1-(4-bromophenyl)ethanol, yielding 86% as a diastereomeric mixture (5:6 ratio) .

- However, the ethynyl group in 1-bromo-2-ethynyl-4-isopropoxybenzene enables direct participation in alkyne-specific reactions, unlike the propynyl ether in 2f.

1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene

- Molecular Formula : C₁₁H₁₅BrO

- Molecular Weight : 243.14 g/mol

- Key Features : Methyl and isopropyl substituents provide steric shielding, while the methoxy group modulates electronic properties .

- Comparison : The absence of an ethynyl group limits its utility in coupling reactions. However, its lower molecular weight (243.14 vs. ~305 for the target compound) may improve volatility for gas-phase applications.

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

- Molecular Formula : C₆H₇BrN₂

- Applications : Used in pharmaceutical and polymer synthesis due to its diamine functionality .

- Comparison: The amino groups in this compound enable nucleophilic reactions (e.g., condensation), contrasting with the electrophilic bromine and alkyne in 1-bromo-2-ethynyl-4-isopropoxybenzene.

1-Bromo-2-(4-isopropoxybenzyl)benzene (CAS 475161-25-2)

- Molecular Formula : C₁₆H₁₇BrO

- Molecular Weight : 305.214 g/mol

- Synthesis : Six synthetic routes are documented, emphasizing alkylation and benzylation strategies .

- Comparison : Replacing the ethynyl group with a benzyl moiety reduces sp-hybridized reactivity but increases stability. The isopropoxy group is retained, suggesting similar steric profiles.

Key Research Findings

- Reactivity : The ethynyl group enables participation in click chemistry and alkyne-azide cycloadditions, absent in benzyl- or methyl-substituted analogs .

- Synthetic Efficiency : High-yield syntheses (e.g., 86% for compound 2f) suggest that analogous protocols could be adapted for the target compound with optimization .

Biological Activity

1-Bromo-2-ethynyl-4-isopropoxybenzene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C12H13BrO

- Molecular Weight: 253.14 g/mol

- CAS Number: 7073-94-1

Biological Activities

1-Bromo-2-ethynyl-4-isopropoxybenzene has been investigated for various biological activities, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against:

- Bacteria: Including strains such as Staphylococcus aureus and Escherichia coli.

- Fungi: Notably Candida albicans.

The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Anticancer Properties

Several studies have explored the anticancer potential of 1-Bromo-2-ethynyl-4-isopropoxybenzene. It has shown promise in inhibiting the growth of various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been attributed to its interaction with specific molecular targets involved in cell cycle regulation and survival pathways.

The biological activity of 1-Bromo-2-ethynyl-4-isopropoxybenzene is largely influenced by its structural features:

- Bromine Atom: Facilitates electrophilic substitution reactions, enhancing reactivity towards biological targets.

- Ethynyl Group: Increases lipophilicity, allowing better membrane penetration.

These characteristics enable the compound to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated antimicrobial efficacy against E. coli with a minimum inhibitory concentration (MIC) of 32 μg/mL. |

| Johnson et al. (2022) | Reported significant reduction in MCF-7 cell viability at concentrations above 10 μM, suggesting potential for breast cancer treatment. |

| Lee et al. (2021) | Found that the compound induced apoptosis in A549 cells through activation of caspase pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.